molecular formula C14H13NO2 B11878836 prop-2-enyl N-naphthalen-1-ylcarbamate CAS No. 25216-21-1

prop-2-enyl N-naphthalen-1-ylcarbamate

Cat. No.: B11878836
CAS No.: 25216-21-1
M. Wt: 227.26 g/mol
InChI Key: OCJKIHKTMHNTRU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-enyl N-naphthalen-1-ylcarbamate typically involves the reaction of naphthalen-1-ol with prop-2-enyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Naphthalen-1-ol+Prop-2-enyl isocyanateProp-2-enyl N-naphthalen-1-ylcarbamate\text{Naphthalen-1-ol} + \text{Prop-2-enyl isocyanate} \rightarrow \text{this compound} Naphthalen-1-ol+Prop-2-enyl isocyanate→Prop-2-enyl N-naphthalen-1-ylcarbamate

The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific conditions required for the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl N-naphthalen-1-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-ylcarbamate derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Prop-2-enyl N-naphthalen-1-ylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of prop-2-enyl N-naphthalen-1-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-enyl N-naphthalen-1-ylcarbamate is unique due to its combination of a naphthalene ring and a prop-2-enyl carbamate group. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

25216-21-1

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

prop-2-enyl N-naphthalen-1-ylcarbamate

InChI

InChI=1S/C14H13NO2/c1-2-10-17-14(16)15-13-9-5-7-11-6-3-4-8-12(11)13/h2-9H,1,10H2,(H,15,16)

InChI Key

OCJKIHKTMHNTRU-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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